molecular formula C27H19ClN2O5 B11411577 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411577
M. Wt: 486.9 g/mol
InChI Key: RJWLWLOUHMIQJU-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring, a chromene ring, and a carbamoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe carbamoyl group is then added through a carbamoylation reaction, often using carbamoyl chlorides or isocyanates as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromene derivatives, such as:

Uniqueness

What sets N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H19ClN2O5

Molecular Weight

486.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H19ClN2O5/c1-2-15-10-11-22-19(12-15)20(31)14-23(34-22)26(32)30-24-18-8-3-4-9-21(18)35-25(24)27(33)29-17-7-5-6-16(28)13-17/h3-14H,2H2,1H3,(H,29,33)(H,30,32)

InChI Key

RJWLWLOUHMIQJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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